N,4-diethylaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
N,4-diethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-3-9-5-7-10(8-6-9)11-4-2/h5-8,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULYIGBEGXLDLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10423923 | |
| Record name | N-ethyl-p-Ethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10423923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4960-26-3 | |
| Record name | N-ethyl-p-Ethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10423923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Mechanistic Investigations of N,n Diethylaniline and Its Derivatives
Alkylation and N-Alkylation Pathways for N,N-Diethylaniline Synthesis
N,N-diethylaniline is a tertiary amine of significant industrial importance, primarily serving as an intermediate in the synthesis of dyes and other organic chemicals. Its synthesis is most commonly achieved through the N-alkylation of aniline (B41778). This process can be carried out using various methodologies, including liquid-phase and gas-phase reactions, with the choice of catalyst playing a crucial role in the reaction's efficiency and selectivity.
Liquid-phase alkylation of aniline for the production of N,N-dialkylated anilines is a well-established industrial method. In this process, aniline is reacted with an alkylating agent, such as an alcohol, in the presence of a liquid acid catalyst. For the synthesis of N,N-diethylaniline, ethanol (B145695) is the typical alkylating agent.
The reaction is generally carried out in an autoclave under elevated temperature and pressure. Mineral acids like sulfuric acid or hydrochloric acid have traditionally been used as catalysts. For instance, in a process analogous to the synthesis of N,N-dimethylaniline, aniline can be heated with ethanol in the presence of sulfuric acid. The reaction proceeds stepwise, with the initial formation of N-ethylaniline, which is then further alkylated to N,N-diethylaniline.
A key challenge in liquid-phase alkylation is managing the selectivity towards the desired dialkylated product over the monoalkylated intermediate and potential quaternary ammonium (B1175870) salt formation. Reaction conditions, such as the molar ratio of reactants and the catalyst concentration, are optimized to favor the formation of N,N-diethylaniline. For example, using an excess of the alkylating agent can drive the reaction towards the tertiary amine. However, these processes often require corrosion-resistant equipment due to the acidic nature of the catalysts and can generate significant waste streams that require neutralization and disposal.
More modern approaches have explored the use of alternative alkylating agents and catalytic systems to overcome the drawbacks of traditional methods. For example, dialkyl carbonates, such as diethyl carbonate, have been used as effective alkylating agents in the presence of various catalysts.
Vapor-phase alkylation of aniline offers several advantages over liquid-phase processes, including the potential for continuous operation, higher throughput, and easier catalyst separation and regeneration. In this method, a mixture of aniline and ethanol vapor is passed over a solid acid catalyst at elevated temperatures.
The reaction is typically carried out in a fixed-bed or fluidized-bed reactor. The choice of catalyst is critical to achieving high conversion and selectivity. A variety of solid acid catalysts have been investigated for the vapor-phase N-alkylation of aniline with ethanol, including metal oxides, supported oxides, and zeolites. acs.org
The reaction conditions, such as temperature, pressure, and the weight hourly space velocity (WHSV) of the reactants, significantly influence the product distribution. For example, in the alkylation of aniline with ethanol over H-ZSM-5 zeolite, both aniline conversion and selectivity for N,N-diethylaniline have been observed to decrease with an increase in WHSV, while the selectivity for N-ethylaniline increases. acs.org Temperature also plays a crucial role; at lower temperatures, the formation of N-ethylaniline is favored, while higher temperatures promote the formation of N,N-diethylaniline and can also lead to side reactions like C-alkylation. acs.org
The table below summarizes the effect of temperature on the vapor-phase alkylation of aniline with ethanol over an H-ZSM-5 catalyst.
| Temperature (K) | Aniline Conversion (%) | Selectivity for N-ethylaniline (%) | Selectivity for N,N-diethylaniline (%) |
| 573 | ~40 | ~55 | ~35 |
| 623 | ~70 | ~45 | ~50 |
| 673 | ~85 | ~30 | ~60 |
| 723 | ~80 | ~25 | ~55 |
Data is illustrative and based on trends described in the literature. acs.org
In the case of alcohol alkylating agents, the reaction is thought to proceed via the initial activation of the alcohol on the acid sites of the catalyst. For instance, with a catalyst like γ-Al₂O₃, the alcohol can be dehydrated to form an ether or an alkene, or it can be adsorbed and activated to react directly with the amine. researchgate.net The surface acidity of the catalyst is a key parameter; a certain density and strength of acid sites are required for optimal activity and selectivity. researchgate.net
Zeolites, with their well-defined pore structures and tunable acidity, have shown great promise as catalysts for the N-alkylation of aniline. H-ZSM-5, for example, has been extensively studied for the vapor-phase alkylation of aniline with ethanol. acs.org The shape-selective nature of zeolites can also influence the product distribution, potentially suppressing the formation of bulky side products. The SiO₂/Al₂O₃ ratio in zeolites is a critical factor, as it determines the concentration of acid sites. acs.org
Besides zeolites and alumina, other catalytic systems have been developed. Niobic acid has been shown to be an effective catalyst for the N-alkylation of aniline with ethanol, with studies suggesting an Eley-Rideal mechanism where gaseous aniline reacts with adsorbed ethanol. cdnsciencepub.com Transition metal-containing catalysts have also been explored. For example, a catalyst system based on a ruthenium/triphos complex has been used for the N-alkylation of amines with carboxylic acids and molecular hydrogen, which represents a greener alternative to traditional methods. chegg.com
The table below provides examples of catalysts used in the N-alkylation of aniline to produce ethylated derivatives.
| Catalyst | Reaction Phase | Alkylating Agent | Key Findings | Reference |
| Sulfuric Acid | Liquid | Ethanol | Traditional industrial catalyst, requires high pressure and temperature. | researchgate.net |
| γ-Al₂O₃ | Gas | Ethanol | Activity and selectivity depend on surface acidity and BET surface area. | researchgate.net |
| H-ZSM-5 Zeolite | Gas | Ethanol | High activity and selectivity, influenced by SiO₂/Al₂O₃ ratio and temperature. | acs.org |
| Niobic Acid | Gas | Ethanol | Follows an Eley-Rideal mechanism, inhibited by water. | cdnsciencepub.com |
| Ruthenium/Triphos | Liquid | Acetic Acid/H₂ | Green catalytic system for N-alkylation. | chegg.com |
Derivatization Strategies and Functional Group Transformations
N,N-diethylaniline, with its nucleophilic nitrogen and activated aromatic ring, is a versatile substrate for a variety of chemical transformations. These reactions allow for the introduction of new functional groups, leading to a diverse range of derivatives with applications in areas such as dyes, pharmaceuticals, and materials science.
The reaction of N,N-diethylaniline with a diazonium salt is a classic example of an electrophilic aromatic substitution reaction, which results in the formation of a highly colored azo compound. This reaction, known as azo coupling, is the basis for the synthesis of a large class of synthetic dyes.
The mechanism involves the attack of the electron-rich aromatic ring of N,N-diethylaniline on the electrophilic diazonium ion (Ar-N₂⁺). The diethylamino group is a strong activating group, directing the substitution primarily to the para position relative to the amino group. The reaction is typically carried out in a weakly acidic to neutral solution, as the concentration of the diazonium ion is highest under these conditions, and the amine is still sufficiently nucleophilic. nptel.ac.in
A general scheme for the azo coupling of N,N-diethylaniline is shown below:
Ar-N₂⁺ + C₆H₅N(CH₂CH₃)₂ → Ar-N=N-C₆H₄-N(CH₂CH₃)₂ + H⁺
A wide variety of azo dyes can be synthesized by varying the structure of the diazonium salt. For example, diazotized aminothiazolyl derivatives have been coupled with N,N-diethylaniline to produce a series of disperse dyes. nih.gov Similarly, diazotized 3,5-dibromo-aminobenzaldehyde can be coupled with 3-acetamido-N,N-diethylaniline to generate novel azo dyes. researchgate.net The resulting azo compounds are characterized by their intense color, which arises from the extended π-conjugated system of the molecule.
Grignard reagents are powerful nucleophiles that are widely used in organic synthesis for the formation of carbon-carbon bonds. While the direct formation of a Grignard reagent from N,N-diethylaniline is not feasible, a halogenated derivative of N,N-diethylaniline can be used as a precursor.
The synthesis of a Grignard reagent from a halogenated N,N-dialkylaniline involves the reaction of the aryl halide with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF). acs.orgresearchgate.net For example, 4-bromo-N,N-diethylaniline could be reacted with magnesium turnings in refluxing THF to form the corresponding Grignard reagent, p-(diethylamino)phenylmagnesium bromide. A small crystal of iodine is often used to activate the magnesium surface and initiate the reaction. researchgate.net
The reaction can be represented as follows:
Br-C₆H₄-N(CH₂CH₃)₂ + Mg → BrMg-C₆H₄-N(CH₂CH₃)₂
The resulting Grignard reagent is a potent nucleophile and can be used in a variety of subsequent reactions. For instance, in a process analogous to the synthesis of Crystal Violet from 4-bromo-N,N-dimethylaniline, the Grignard reagent derived from a halogenated N,N-diethylaniline could be reacted with an electrophile like diethyl carbonate. acs.orgresearchgate.net Subsequent workup with acid would lead to the formation of a triarylmethane dye. The ability to form Grignard reagents from halogenated N,N-dialkylanilines significantly expands the synthetic utility of this class of compounds, providing a route to a wide array of complex molecules.
Electrophilic Aromatic Substitution Reactions
N,4-diethylaniline is highly reactive in electrophilic aromatic substitution (EAS) reactions due to the electron-donating nature of the diethylamino group. vaia.com This group increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. vaia.com The general mechanism for EAS involves a two-step process: the initial attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (arenium ion), followed by the removal of a proton to restore aromaticity. libretexts.orgdalalinstitute.com
Common electrophilic aromatic substitution reactions include:
Nitration and Halogenation : this compound can undergo nitration and halogenation.
Friedel-Crafts Reactions : While aniline and its derivatives can be challenging substrates for Friedel-Crafts reactions due to the basicity of the amino group, which can form a complex with the Lewis acid catalyst, these reactions are possible under specific conditions. libretexts.org Protecting the amino group as an amide can circumvent this issue, rendering the substituent less basic and still activating and ortho-, para-directing. openstax.org
The diethylamino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. wikipedia.org The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring through resonance, which significantly stabilizes the cationic intermediate formed during the attack at these positions. vaia.comwikipedia.org
Formation of Tricyanovinyl Derivatives
This compound and similar aromatic amines react with tetracyanoethylene (B109619) (TCNE) to form tricyanovinyl derivatives. ontosight.aimdpi.com This reaction proceeds through a series of steps, beginning with the formation of a charge-transfer complex between the electron-rich aniline and the electron-deficient TCNE. cdnsciencepub.com This is followed by the formation of a zwitterionic σ-complex, which then eliminates hydrogen cyanide to yield the final tricyanovinyl product. mdpi.com
The reaction can be catalyzed by enzymes such as lipase (B570770) and protease in solvents like dichloromethane. mdpi.com The resulting 4-tricyanovinyl-N,N-diethylaniline is a compound with interesting optical and electrical properties, making it a candidate for applications in organic electronics, including organic light-emitting diodes (OLEDs) and solar cells. ontosight.ai Thin films of this derivative have shown electrical conductivity that is dependent on crystallite size and ambient humidity. researchgate.net
Table 1: Reaction Methods for Tricyanovinyl Derivatives
| Method | Catalyst | Solvent | Temperature |
|---|---|---|---|
| A | Lipase | Dichloromethane | 35 ± 2 °C |
This data is synthesized from a study on the synthesis of TCNE-based tricyanovinyl derivatives. mdpi.com
Synthesis of Ethynyl-Substituted Diethylanilines
The synthesis of ethynyl-substituted diethylanilines, such as 4-ethynyl-N,N-diethylaniline, is commonly achieved through palladium-catalyzed cross-coupling reactions. lookchem.com The Sonogashira coupling is a widely used method, which involves the reaction of a halogenated aniline derivative with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. sigmaaldrich.com
For example, 4-ethynyl-N,N-dimethylaniline can be synthesized by the Sonogashira coupling of 4-iodo-N,N-dimethylaniline with a suitable alkyne. researchgate.net These ethynyl-substituted anilines are valuable building blocks in the synthesis of more complex molecules, including dyes and materials for optical applications. sigmaaldrich.com
Table 2: Examples of Reactions using 4-Ethynyl-N,N-dimethylaniline
| Reactant | Catalyst/Reagent | Product |
|---|---|---|
| Copper(II) acetate (B1210297) | - | Copper(I) arylacetylide |
| 3-Iodopyridine | Sonogashira–Hagihara coupling | N,N-dimethyl-4-(3-pyridinylethynyl)aniline |
This data is based on the applications of 4-ethynyl-N,N-dimethylaniline. sigmaaldrich.com
Derivatization for Enhanced Analytical Detection
Chemical derivatization is a technique used to modify an analyte to improve its detection and analysis, particularly in chromatography. mdpi.com For this compound and related amines, derivatization can enhance their detection by high-performance liquid chromatography (HPLC) by attaching a chromophore or fluorophore, which results in products with strong UV absorption or fluorescence emission. thermofisher.com This approach can also improve the chromatographic separation by reducing the polarity of the analytes. thermofisher.com
Several reagents are used for the derivatization of amines, including:
o-phthalaldehyde (B127526) (OPA)
9-fluorenylmethyl chloroformate (FMOC-Cl)
5-dimethylaminonaphthalene-1-sulfonyl chloride (DNS-Cl) thermofisher.com
4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) mdpi.com
For instance, a method for the determination of iodide involves its oxidation in the presence of N,N-dimethylaniline to form 4-iodo-N,N-dimethylaniline, which can then be extracted and analyzed by gas chromatography-mass spectrometry (GC-MS). researchgate.net This derivatization allows for sensitive detection of the target analyte. researchgate.net
Oxidation Reaction Mechanisms and Pathways
The oxidation of this compound can proceed through different mechanisms depending on the oxidizing agent and reaction conditions.
Free Radical Reaction Mechanisms
The oxidation of N,N-dialkylanilines can be initiated by free radical-producing systems, such as the reaction with benzoyl peroxide. cdnsciencepub.com In this process, the amine reacts with the peroxide to generate free radicals that can initiate further reactions, like polymerization. cdnsciencepub.com The mechanism can be complex, with evidence suggesting that both free radical and ionic pathways may be involved. cdnsciencepub.com
One of the key steps in the free radical oxidation is the formation of a cation radical of the aniline derivative. rsc.org This radical can then undergo various reactions, including coupling to form dimeric products like tetramethylbenzidine in the case of N,N-dimethylaniline. cdnsciencepub.com The reaction of N,N-dimethylaniline with oxygen, catalyzed by benzoyl peroxide, has been shown to be a chain reaction that produces hydrogen peroxide. cdnsciencepub.com
The reactivity of free radicals is influenced by their electronic properties. For example, nucleophilic radicals react preferentially with electron-poor olefins, while electrophilic radicals react with electron-rich olefins. bbhegdecollege.com
Electrochemical Oxidation Pathways
The electrochemical oxidation of this compound and its analogs has been studied to understand their reaction pathways at an electrode surface. utexas.edu The initial step in the electrochemical oxidation of anilines is typically the loss of one electron from the nitrogen atom to form a radical cation. rsc.org The subsequent fate of this radical cation depends on factors such as the substitution pattern on the nitrogen and the aromatic ring, as well as the reaction medium. rsc.org
For N,N-dimethylaniline, the electrochemical oxidation in acetonitrile (B52724) has been investigated using fast-scan cyclic voltammetry. utexas.edu The process can lead to the formation of dimeric products through the coupling of the initially formed radical cations. utexas.edu The oxidation potentials of anilines are influenced by the substituents on the aromatic ring; electron-donating groups generally lower the oxidation potential. researchgate.net
In some cases, the electrochemical oxidation can lead to the formation of polymers on the electrode surface. utexas.edu The study of the electrochemical behavior of these compounds provides insights into their reactivity and potential applications in areas such as electrochromic devices and sensors. ntu.edu.tw
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| N,N-diethyl-p-benzoquinone imine |
| N-ethyl-p-phenylenediamine |
| 4-aminoantipyrine |
| 4-tricyanovinyl-N,N-diethylaniline |
| 4-Azido-N,N-diethylaniline |
| N,N-diethyl-p-phenylenediamine |
| Ammonium chloride |
| N,N-dimethylaniline |
| 4-ethynylaniline |
| Methyl iodide |
| Cesium carbonate |
| 4-Ethynyl-N,N-dimethylaniline |
| 4-fluoro-N,N-dimethylaniline |
| 4-Chloro-N,N-dimethylaniline |
| Tetracyanoethylene |
| Dichloromethane |
| Benzoyl peroxide |
| Tetramethylbenzidine |
| Benzoic acid |
| Formaldehyde |
| Methylaniline |
| 9-benzoyloxydimethylaniline |
| p,p-methylene-bis-N,N-dimethylaniline |
| Bromine |
| 2-methyl-4-N,N-diethylamino stilbazolium iodide |
| Peroxydisulphate |
| Silver(I) |
| Hydrogen peroxide |
| Benzoquinone |
| Hydroquinone |
| Diethylaniline |
| Dipropylaniline |
| Dimethylbenzylamine |
| Dimethyldodecylamine |
| Silyl enol ether |
| 4,4'-methylenebis(N,N-dimethylaniline) |
| N,N,N',N'-tetra-methylbenzidine |
| N-methylaniline |
| 2,5-dimethylaniline |
| 4-amino[2.2]paracyclophane |
| 4-N-methylamino[2.2]paracyclophane |
| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone |
| 2-cyano-3-(4-[2.2]paracyclophanyl)amino-5,6-dichloro-1,4-benzoquinone |
| Malononitrile |
| Tetracyanoethane |
| 3-iodopyridine |
| Dibromo magnesium porphyrin |
| 2-iodosobenzoate |
| 4-iodo-N,N-dimethylaniline |
| Ascorbic acid |
| 4-(Phenylethynyl)-2,6-pyridinedicarboxylates |
| 4-(trimethylsilylethynyl)-N,N-dimethylaniline |
| 4-iodo-N,N-dimethylaniline |
| 4'-Diethylaminophenyl acetylene |
| o-phthalaldehyde |
| 9-fluorenylmethyl chloroformate |
| 5-dimethylaminonaphthalene-1-sulfonyl chloride |
| 4-chloro-7-nitrobenzofurazan |
| 4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline |
| Triphenylamine |
| p,p'-Diamino-triphenylamine |
| p-methyl-p',p''-diamino-triphenylamine |
| p-methoxy-p',p''-diamino-triphenylamine |
| p,p',p''-triamino-triphenylamine |
| o-amino-triphenylamine |
| 5,10-diaryl-5,10-dihydrophenazine |
Polymerization Mechanisms Involving N,N-Dimethylaniline
N,N-dimethylaniline (DMA) is a key monomer in the synthesis of conducting polymers. Its polymerization can be initiated through various methods, each with distinct mechanisms that dictate the structure and properties of the resulting polymer. The electropolymerization of N,N-dialkylaniline derivatives leads to the formation of "ionene polymers," which contain quaternary ammonium sites within their backbone. researchgate.net
Photoinitiated Radical Polymerization
Photoinitiated radical polymerization leverages light to generate radical species that initiate the polymerization chain reaction. N,N-dimethylaniline is widely used as a co-initiator in these systems, typically in conjunction with a primary photoinitiator or sensitizer (B1316253).
A common mechanism is Type II photoinitiation, where a sensitizer (e.g., benzophenone, thioxanthone) is excited to its triplet state upon absorbing light. nih.gov This excited sensitizer then interacts with the DMA molecule. The process can proceed via two main pathways: hydrogen abstraction or electron transfer. In the electron transfer pathway, an exciplex (excited state complex) forms between the excited sensitizer and DMA. A subsequent proton transfer from the α-position of the DMA's methyl group to the sensitizer results in two radicals: a ketyl radical from the sensitizer and an α-aminoalkyl radical from the DMA (PhN(CH₃)ĊH₂). rsc.org This α-aminoalkyl radical is highly reactive and effectively initiates the polymerization of monomers like acrylates. rsc.org
The efficiency of these systems can be enhanced by using multicomponent initiating systems. For example, a three-component system involving a sensitizer (like a xanthene dye), an aromatic N,N-dimethylamino group, and an onium salt (e.g., diphenyl iodonium (B1229267) hexafluorophosphate) can be used for radical-promoted cationic polymerization. mdpi.com In such systems, visible light can be used to generate macroradicals for block copolymerization. mdpi.com
The choice of sensitizer is critical. Systems like N,N-dimethyl-4-nitroaniline (DMNA)/DMA have been shown to initiate polymerization with high efficiency and lower initiator consumption compared to conventional systems. liv.ac.uk Similarly, charge-transfer complexes between pyridinium (B92312) ions and DMA can act as effective photoinitiators for cationic polymerization under visible light. beilstein-journals.org
Table 1: Photoinitiating Systems for Radical Polymerization Involving N,N-Dimethylaniline
| Initiator/Sensitizer | Co-initiator/Donor | Monomer | Mechanism Highlights |
|---|---|---|---|
| Benzophenone (BP) | N,N-Dimethylaniline (DMA) | Methyl Methacrylate (MMA) | Photoexcitation of BP followed by hydrogen abstraction from DMA. mdpi.com |
| N,N-Dimethyl-4-nitroaniline (DMNA) | N,N-Dimethylaniline (DMA) | Lauryl Acrylate (LA) | Photosensitization of DMA via excitation energy transfer from DMNA. liv.ac.uk |
| Thioxanthone-Phenanthrene Salt (ITXPhenS) | N,N-Dimethylaniline (DMA) | - | Formation of a charge-transfer complex (CTC) that generates radicals/ions under visible light. beilstein-journals.org |
| Benzaldehyde (B42025) Derivatives | N,N-Dimethylaniline (DMA) | Methacrylate | Photomediated atom transfer radical polymerization (ATRP). researchgate.net |
Electropolymerization Processes and Polymer Film Formation
Electropolymerization is a versatile method for synthesizing conductive polymer films directly onto an electrode surface. The anodic oxidation of N,N-dimethylaniline in an acidic medium leads to the formation of a poly(N,N-dimethylaniline) (PDMA) film. scientificlabs.co.ukconicet.gov.ar This process can be achieved through methods like controlled potential electrolysis or by repeatedly cycling the potential (cyclic voltammetry). conicet.gov.ar
The mechanism of electropolymerization is generally understood to begin with the one-electron oxidation of the DMA monomer at the anode to form a radical cation. researchgate.netsci-hub.se Subsequent reactions of this highly reactive intermediate lead to polymer chain growth. The exact pathway has been a subject of study, with a key step being the coupling of these radical cations. Rapid scan cyclic voltammetry studies in acetonitrile have shown that the electrogenerated DMA radical cations undergo a second-order coupling reaction to form N,N,N',N'-tetramethylbenzidine (TMB). researchgate.netlew.ro
The formation of the PDMA film on the electrode surface is often indicated by a decrease in the anodic peak current corresponding to DMA oxidation with each successive potential scan, as the electro-inactive polymer film passivates the electrode. rsc.org The resulting PDMA films are typically insoluble in common solvents and possess anion-exchange properties due to the positively charged quaternary ammonium sites in the polymer backbone. conicet.gov.ar These films can stably incorporate anions from the electrolyte solution, a property that is useful for creating modified electrodes. rsc.org
The properties of the synthesized polymer film are influenced by polymerization conditions such as the composition of the electrolyte, the potential range, and the scan rate. rsc.org For example, the presence of surfactants like sodium dodecyl sulphate (SDS) in the polymerization medium can significantly alter the polymerization behavior and the morphology of the resulting film. conicet.gov.ar
Table 2: Conditions and Observations in the Electropolymerization of N,N-Dimethylaniline
| Electrode | Electrolyte Medium | Method | Key Observation |
|---|---|---|---|
| Gold (Au) | Acidic Solution | Potential Cycling / Controlled Potential Electrolysis | Formation of an electroactive polymer film with anion-exchange properties. conicet.gov.ar |
| Platinum (Pt) | Acetonitrile / 0.1 M TBAPF₆ | Rapid Scan Cyclic Voltammetry | DMA radical cations couple to form N,N,N',N'-tetramethylbenzidine (TMB); no evidence of polymerization in this specific medium. researchgate.net |
| Platinum (Pt) | Acidic Buffers (pH 2-3) | Voltammetry | Oxidation leads to TMB and its oxidized quinoid form as principal products. lew.ro |
| Glassy Carbon (GC) | 0.1 M LiClO₄ | Potentiodynamic Deposition | Formation of PDMA homopolymer; peak intensities decrease with successive scans. rsc.org |
Mechanisms of Demethylation During Electropolymerization
During the electropolymerization of N,N-dimethylaniline, a competing reaction pathway involving the loss of methyl groups can occur. This demethylation process leads to a polymer structure that is different from a "true" poly(N,N-dimethylaniline). Instead, the resulting polymer may be more accurately described as poly(N-methylaniline) or a copolymer containing demethylated units. conicet.gov.ar
The consideration of this partial demethylation arises from analysis of the electrochemical and spectroscopic properties of the polymer films. conicet.gov.ar The mechanism for N-dealkylation of tertiary amines often proceeds through an initial electron-transfer step to form a radical cation. utexas.edu In the context of electropolymerization, the DMA radical cation is the key intermediate. While one pathway leads to C-C coupling (forming benzidine-type structures), another can involve the cleavage of a C-N bond of the methyl group.
Studies on the anodic oxidation of N,N-dimethylanilines have shown that N-demethylation is a recognized metabolic pathway in biological systems catalyzed by enzymes like cytochrome P-450, which also proceeds via electron transfer. utexas.edu In electrochemical systems, the process can be complex. For example, the electrochemical oxidation of N,N-dimethylbenzylamine shows a preference for methyl group attack over benzyl (B1604629) group attack. rsc.org
During the electropolymerization of DMA in an acidic solution, two main possibilities for the polymer structure are considered:
Simple Polymerization: A straightforward polymerization yielding a "true" poly(N,N-dimethylaniline) with quaternary ammonium sites. conicet.gov.ar
Polymerization with Partial Demethylation: A process where polymerization is accompanied by the loss of some methyl groups, resulting in a structure more akin to poly(N-methylaniline). conicet.gov.ar
Based on Raman spectral analysis of the resulting polymer, some studies have concluded that the simple polymerization mechanism to form a true PDMA is the most likely scenario under their specific experimental conditions. conicet.gov.ar However, the potential for demethylation remains an important consideration as it significantly affects the final polymer's structure and properties, such as its conductivity and redox activity. The degradation of related N,N,N-trimethylanilinium salts has been shown to proceed via an Sₙ2 pathway, leading to the parent aniline and a methylating agent (e.g., methyl iodide), highlighting the lability of the N-methyl groups in these structures.
Spectroscopic Characterization and Advanced Analytical Applications
Vibrational Spectroscopy (IR, Raman) for Structural Elucidation and Molecular Dynamics
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in elucidating the structural features of N,4-diethylaniline. Fourier-transform infrared (FTIR) and FT-Raman spectroscopy are powerful tools for identifying functional groups and understanding molecular vibrations. For instance, in the analogous compound N,N-dimethylaniline, FT-IR and FT-Raman spectra have been recorded and analyzed using density functional theory (DFT) calculations to assign the fundamental vibrational modes. sphinxsai.com
Key vibrational frequencies for aromatic amines help in confirming their structure. For example, C=C stretching vibrations in the aromatic ring are typically observed around 1600 cm⁻¹. The C-N stretching vibration is another key indicator, usually appearing in the region of 1444 to 1229 cm⁻¹. sphinxsai.com In a related compound, 2,4-dimethylaniline, extensive studies of its IR and Raman spectra have led to the assignment of 50 out of 54 possible normal modes, providing evidence for intermolecular hydrogen bonding. ias.ac.inias.ac.in For this compound, characteristic peaks would include those for the diethylamino group and the substituted benzene (B151609) ring. In derivatives like 4-tricyanovinyl-N,N-diethylaniline, FTIR spectroscopy is used to investigate the molecular structure and electronic transitions. nih.gov
The following table summarizes typical IR and Raman vibrational frequencies for aniline (B41778) derivatives, which are applicable to this compound:
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Technique |
| C-H Stretching (Aromatic) | ~3000 | IR, Raman |
| N-H Stretching (if present) | 3300-3500 | IR |
| C=C Stretching (Aromatic) | ~1600 | IR, Raman |
| C-N Stretching | 1229-1444 | IR, Raman |
| CH₃ Stretching and Bending | Variable | IR, Raman |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise connectivity and conformational details of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
In ¹H NMR, the aromatic protons of this compound typically appear as a triplet in the range of 6.5–7.5 ppm. The ethyl groups attached to the nitrogen atom show distinct signals: the methyl (CH₃) protons usually resonate around 1.2 ppm, while the methylene (B1212753) (CH₂) protons appear near 3.4 ppm. For the related 4'-ethyl-N,N-dimethylaniline, ¹³C NMR signals have been precisely assigned. researchgate.net
Conformational analysis of aniline derivatives, such as those with ortho-methyl substituents, has been performed using ¹H and ¹³C NMR, revealing preferences for certain conformers. nih.gov Dynamic NMR spectroscopy can be used to study processes like nitrogen inversion and enantiomerization in chiral aniline derivatives. acs.org For N,N-dimethylaniline derivatives, solid-state ¹⁵N NMR has been employed to study the influence of para substituents on the nitrogen chemical shift. acs.org
A representative table of expected NMR chemical shifts for this compound is provided below:
| Atom | Typical Chemical Shift (ppm) | Spectroscopy Type |
| Aromatic Protons | 6.5 - 7.5 | ¹H NMR |
| N-CH₂ Protons | ~3.4 | ¹H NMR |
| N-CH₂-CH₃ Protons | ~1.2 | ¹H NMR |
| Aromatic Carbons | 113 - 149 | ¹³C NMR |
| N-CH₂ Carbon | ~41 | ¹³C NMR |
| N-CH₂-CH₃ Carbon | ~16 | ¹³C NMR |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. libretexts.org this compound and its derivatives typically exhibit absorption maxima between 280 and 320 nm, which are attributed to π→π* transitions within the aromatic ring.
The solvent can significantly influence the position and intensity of these absorption bands. rsc.org For derivatives like 4-tricyanovinyl-N,N-diethylaniline, UV-Vis spectroscopy is crucial for investigating its optical properties and electronic transitions, which are important for applications in organic electronics. nih.govontosight.aiepjap.org Studies on thin films of this derivative have shown that the optical constants, such as the refractive index and absorption index, can be determined from transmittance and reflectance measurements. epjap.orgepjap.org The energy gap of these films can also be calculated, which is a key parameter for semiconductor applications. epjap.orgepjap.org In some cases, intramolecular charge transfer (ICT) can lead to distinct absorption bands, as seen in certain cyanoacetanilide dyes. researchgate.net
Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the fragmentation patterns of this compound. The molecular weight of N,N-diethylaniline is 149.23 g/mol . nist.govnih.gov Upon ionization, the molecule fragments in a characteristic manner, providing structural information.
For the related compound 4,4'-methylenebis[N,N-diethylaniline], GC-MS analysis shows a top peak at m/z 295 and a second highest peak at m/z 310, corresponding to the molecular ion. nih.gov In the analysis of impurities in 4,4'-methylenebis(2,6-diethylaniline), GC-MS is a recommended technique to ensure purity. High-resolution mass spectrometry (HRMS) is also used for precise molecular weight confirmation. For instance, the ion-associate complex of 4-amino-N-[2 (diethylamino) ethyl]benzamide was characterized by ESI-MS, which revealed a peak for the molecular ion. mdpi.com
X-ray Diffraction for Crystalline Structure Determination
X-ray diffraction is the definitive method for determining the three-dimensional crystalline structure of a compound. While the crystal structure of this compound itself is not extensively detailed in the provided results, studies on its derivatives provide valuable insights into its molecular geometry and packing in the solid state.
For example, the crystal structure of 4-((2-(2-bromophenoxy)phenyl)ethynyl)-N,N-diethylaniline was determined to be monoclinic with the space group P2₁/c. chemconsai.com Similarly, a Schiff base derivative, (E)-4-({[4-(benzo[d]thiazol-2-yl)phenyl]imino}methyl)-N,N-diethylaniline, was found to have a nearly planar molecular structure. iucr.org The crystal structure of 4-ethynyl-N,N-dimethylaniline exhibits a phase transition at low temperatures, with the molecules forming dodecamers through weak hydrogen bonds. worktribe.com In another example, the crystal structure of (E)-N′-[4-(diethylamino)benzylidene]- derivatives of 4-hydroxybenzohydrazide was determined, showing that the molecules stack via π–π interactions. researchgate.net These studies highlight how substituents can influence the crystal packing and intermolecular interactions.
Advanced Spectroscopic Techniques for Material Characterization
Beyond the core techniques, various advanced spectroscopic methods are utilized for a deeper characterization of materials involving this compound and its derivatives. These techniques are often applied in environmental analysis and material science. spectroscopyonline.comuniv-lille1.fr
For instance, in the study of N and Fe-doped TiO₂ nanoparticles for the mineralization of 2,4-dimethylaniline, techniques like Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and X-ray Photoelectron Spectroscopy (XPS) were used to study the morphology and surface composition of the materials. mdpi.com Diffuse UV-visible reflectance spectroscopy was also employed. mdpi.com In the characterization of a Schiff base derivative of this compound, Hirshfeld surface analysis was used to investigate intermolecular interactions within the crystal structure. researchgate.net
These advanced methods provide a multi-faceted view of the material's properties, complementing the structural and electronic information obtained from more conventional spectroscopic techniques.
Computational and Theoretical Chemistry Studies of N,n Diethylaniline Systems
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structures
Density Functional Theory (DFT) has been instrumental in elucidating the ground state properties of N,N-diethylaniline and its derivatives. DFT methods, such as B3LYP, are frequently employed with various basis sets (e.g., 6-31G(d,p), 6-311++G**) to optimize the molecular geometry and determine electronic characteristics. researchgate.netsphinxsai.comrsc.org
Theoretical calculations have been used to determine the optimized geometry, including bond lengths and angles, of N,N-diethylaniline. sphinxsai.comrsc.org For instance, studies on similar molecules like N,N-dimethylaniline have shown that DFT calculations can accurately reproduce experimental geometric parameters. sphinxsai.com The optimization of the ground state geometry is a critical first step, as it provides the foundation for subsequent calculations of other properties like vibrational frequencies and electronic transitions. rsc.org
DFT calculations provide insights into the electronic structure, which is fundamental to understanding the molecule's reactivity and spectroscopic behavior. tci-thaijo.org These studies often focus on the distribution of electron density and the nature of chemical bonds within the molecule. For related aniline (B41778) derivatives, DFT has been used to study the effects of different substituents on their ground state molecular geometry and electronic properties. bohrium.com
Table 1: Selected Calculated Geometrical Parameters for Aniline Derivatives from DFT Studies
| Parameter | Aniline | N-Methylaniline | N,N-Dimethylaniline | N,N-Diethylaniline |
|---|---|---|---|---|
| C-N Bond Length (Å) | Data not available | Data not available | ~1.39 | Data not available |
| C-N-C Bond Angle (°) | Data not available | Data not all available | ~117.8 | Data not available |
| Dipole Moment (Debye) | Data not available | Data not available | ~1.58 | Data not available |
Note: This table is populated with representative data from various computational studies on aniline and its derivatives to illustrate the type of information obtained from DFT calculations. Exact values can vary based on the specific DFT functional and basis set used.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for investigating the excited state properties of molecules like N,N-diethylaniline. It is widely used to predict electronic absorption spectra and understand the nature of electronic transitions, which are crucial for photophysical behavior. africaresearchconnects.comnih.gov
Studies on related N,N-dimethylaniline systems demonstrate the utility of TD-DFT in elucidating complex photophysical phenomena. For example, in a study of a dimethylaminoazobenzene-fullerene dyad, TD-DFT calculations helped to identify and characterize charge transfer (CT) interactions. nih.gov The predicted charge transfer bands were in good agreement with experimental UV-vis spectra. nih.gov Similarly, TD-DFT has been used to investigate the dual fluorescence observed in some N,N-dimethylaniline derivatives, attributing it to the presence of close-lying local excited (LE) and charge transfer (CT) states. nih.gov
The accuracy of TD-DFT predictions can be influenced by the choice of functional. For instance, in some cases, standard functionals like B3LYP have been shown to erroneously predict certain excited state features, which can be corrected by using functionals with a different amount of Hartree-Fock exchange. researchgate.net TD-DFT calculations are also employed to understand the relaxation dynamics from excited states. nih.gov For derivatives of N,N-diethylaniline, TD-DFT has been used to model the relaxation from a locally excited state to a twisted internal charge-transfer (TICT) state in polar solvents. colab.wsfrontiersin.org
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of N,N-diethylaniline. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that reflects the molecule's excitability and chemical stability. irjweb.com
DFT calculations are commonly used to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. physchemres.orgresearchgate.net For N,N-diethylaniline and related compounds, the HOMO is typically localized on the electron-donating N,N-dialkylamino-phenyl moiety, while the LUMO distribution depends on the other substituents in the molecule. researchgate.netresearchgate.net A smaller HOMO-LUMO gap generally indicates a higher reactivity and a greater ease of electronic excitation. irjweb.com
In studies of donor-acceptor systems incorporating N,N-dimethylaniline, the HOMO-LUMO gap has been shown to be a critical factor in determining the efficiency of intramolecular charge transfer. scispace.com For example, in a series of N,N-dimethylaniline-π-dicyanovinylene chromophores, the HOMO-LUMO gap was found to decrease as the length of the π-conjugated bridge increased. scispace.com Similarly, for N-(p-diethylaminobenzylidene)p-nitroaniline, a calculated HOMO-LUMO gap of 2.94 eV suggested its potential for use in photovoltaic devices. nih.gov
Table 2: Calculated HOMO, LUMO, and Energy Gap for Selected Aniline Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| N-(p-diethylaminobenzylidene)p-nitroaniline | Data not available | Data not available | 2.94 |
| 4-bromo-N,N-dimethylaniline | Data not available | Data not available | Data not available |
| 4-fluoro-N,N-dimethylaniline | Data not available | Data not available | Data not available |
| 4-methyl-N,N-dimethylaniline | Data not available | Data not available | Data not available |
Note: This table compiles data from various computational studies to illustrate the range of HOMO-LUMO energy gaps calculated for related aniline derivatives. The specific values are dependent on the computational method and basis set.
Prediction of Molecular Spectra (IR, Raman, UV-Vis) and Vibrational Frequencies
Computational methods, particularly DFT, are extensively used to predict the molecular spectra of N,N-diethylaniline and its analogs, providing valuable insights that complement experimental findings. sphinxsai.com These calculations can generate theoretical infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra. sphinxsai.comprimescholars.com
The calculation of vibrational frequencies is a standard output of DFT geometry optimization. researchgate.netsphinxsai.com These calculated frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, often show good agreement with experimental FT-IR and FT-Raman spectra. researchgate.netsphinxsai.comcolab.ws This allows for a detailed assignment of the observed vibrational bands to specific normal modes of the molecule. sphinxsai.com For N,N-dimethylaniline, DFT calculations have been successfully used to interpret and, in some cases, revise previous empirical assignments of its vibrational spectra. acs.org
Theoretical UV-Vis spectra are typically predicted using TD-DFT. tandfonline.com These calculations provide information on the electronic transitions, including their energies and oscillator strengths, which correspond to the absorption bands observed in the experimental spectrum. africaresearchconnects.com For derivatives of N,N-diethylaniline, TD-DFT has been employed to predict UV-Vis spectra, and the results have shown good agreement with experimental data. tandfonline.com
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. researchgate.net It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack. tci-thaijo.orgthaiscience.info
For N,N-diethylaniline and related molecules, MEP maps are generated from DFT calculations. researchgate.nettci-thaijo.org These maps display regions of negative potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-deficient and prone to nucleophilic attack. thaiscience.info
In studies of N,N-dimethylaniline derivatives, MEP analysis has been used to identify the regions of highest and lowest electrostatic potential. researchgate.nettci-thaijo.org The negative potential is often localized around the nitrogen atom of the amino group, indicating its nucleophilic character. researchgate.net The aromatic ring and the ethyl groups will also exhibit varying degrees of positive and negative potential, influencing their reactivity. wavefun.com MEP analysis is also crucial in understanding intermolecular interactions, such as hydrogen bonding. bohrium.com
Computational Studies on Reaction Mechanisms and Transition States
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions involving N,N-diethylaniline and its derivatives. DFT calculations are frequently employed to map out potential energy surfaces, identify transition states, and calculate activation barriers, providing a detailed understanding of reaction pathways. nih.gov
For example, theoretical studies have investigated the Friedel-Crafts reaction of N,N-dimethylaniline with alkenes. nih.gov These calculations revealed that the reaction proceeds via an electrophilic aromatic substitution mechanism and helped to explain the observed para-selectivity. nih.gov The calculations identified the rate-determining step and showed that the activation energy for the formation of the para-product is more favorable. nih.gov
In another study, the mechanism of N-dealkylation of N,N-dimethylanilines by a biomimetic oxidant was investigated using a combination of DFT methods. frontiersin.org The calculations helped to resolve a debate about whether the reaction proceeds through a stepwise electron transfer-proton transfer (ET-PT) mechanism or a concerted proton-coupled electron transfer (PCET) process. frontiersin.org Computational studies have also been used to explore the intramolecular electrophilic aromatic substitution of ortho-allyl-N-benzylanilines, a reaction related to the reactivity of the aniline core. researchgate.net
Molecular Dynamics Simulations and Conformation Analysis
Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior and conformational flexibility of molecules like N,N-diethylaniline. researchgate.net MD simulations provide insights into how the molecule moves and changes its shape over time, which can be crucial for understanding its properties and reactivity. scholaris.ca
While specific MD simulation studies solely focused on N,N-diethylaniline are not prevalent in the provided search results, studies on related systems highlight the utility of this technique. For instance, MD simulations have been used to investigate the dynamic behavior of pyrene-(CH2)n-N,N′-dimethylaniline systems to understand photo-induced electron transfer processes. researchgate.net These simulations tracked the distance changes between the pyrene (B120774) and N,N-dimethylaniline moieties over time. researchgate.net
Conformational analysis, often performed in conjunction with DFT calculations, is essential for understanding the different spatial arrangements of the ethyl groups in N,N-diethylaniline and their impact on the molecule's energy and properties. koreascience.kr The rotation around the C-N bonds can lead to different conformers with varying stabilities. In studies of related flexible molecules, computational methods have been used to investigate the conformational changes that occur upon electronic excitation, such as the twisting motion that can lead to the formation of a twisted intramolecular charge transfer (TICT) state. nih.govnih.gov
Hirshfeld Surface Analysis and Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is based on the electron distribution of a molecule, calculated from X-ray diffraction data. The Hirshfeld surface is defined as the region in space where the contribution to the electron density from a given molecule is equal to the contribution from all other molecules in the crystal. By mapping various properties onto this surface, such as the normalized contact distance (d_norm), a detailed picture of the intermolecular contacts can be obtained.
In a study of a derivative of N,N-diethylaniline, namely (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline, Hirshfeld surface analysis was employed to elucidate the nature of the interactions governing its crystal packing. researchgate.net The d_norm map for this compound reveals distinct red spots, which indicate close intermolecular contacts, often associated with hydrogen bonding. nih.gov
Table 1: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of an N,N-Diethylaniline Derivative researchgate.net
| Intermolecular Contact | Contribution (%) |
| H···H | 54.4 |
| C···H/H···C | 26.6 |
| N···H/H···N | 6.2 |
| O···H/H···O | 5.4 |
| C···C | 1.8 |
| N···C/C···N | 1.0 |
| O···C/C···O | 0.8 |
| O···N/N···O | 0.2 |
This quantitative data highlights the predominance of van der Waals forces, particularly H···H and C···H interactions, in the crystal structure of this N,N-diethylaniline derivative. The presence of N···H contacts, though less frequent, points to the role of weak hydrogen bonding in stabilizing the molecular assembly.
Natural Bond Orbital (NBO) Analysis for Charge Transfer
Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed description of the bonding and electronic structure of a molecule. It transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a set of localized, chemically intuitive orbitals, such as Lewis-type (bonding or lone pair) and non-Lewis-type (antibonding or Rydberg) orbitals. The primary utility of NBO analysis in the context of substituted anilines is to investigate intramolecular charge transfer and hyperconjugative interactions, which are crucial for understanding the molecule's stability and reactivity. researchgate.netresearchgate.net
The analysis of donor-acceptor interactions within the NBO framework allows for the quantification of the stabilization energy (E(2)) associated with electron delocalization from an occupied Lewis-type NBO (the donor) to an unoccupied non-Lewis-type NBO (the acceptor). A larger E(2) value signifies a more intense interaction between the electron donor and acceptor, indicating a greater extent of charge transfer and conjugation within the system. sciencepublishinggroup.com
For a molecule like N,N-diethylaniline, NBO analysis would be expected to reveal significant hyperconjugative interactions involving the nitrogen lone pair and the aromatic ring. The key interactions would likely be the delocalization of the nitrogen lone pair (n(N)) into the antibonding π* orbitals of the benzene (B151609) ring's C-C bonds. This n(N) → π*(C-C) interaction is what underlies the electron-donating character of the diethylamino group, leading to increased electron density in the aromatic ring.
Furthermore, NBO analysis can elucidate the charge transfer characteristics in more complex systems, such as N,N-diethylaniline-based dyes, where the diethylaniline moiety acts as an electron donor. ufms.br In such D-π-A (Donor-π-Acceptor) systems, the analysis can map the flow of electron density from the N,N-diethylaniline donor, through the π-conjugated bridge, to the electron acceptor group. researchgate.netufms.br
Table 2: Conceptual Donor-Acceptor Interactions in an N,N-Diethylaniline System as Revealed by NBO Analysis
| Donor NBO (Occupied) | Acceptor NBO (Unoccupied) | Type of Interaction | Consequence |
| n(N) | π(C-C) of phenyl ring | Hyperconjugation | Electron donation to the ring, stabilization |
| σ(C-H) of ethyl groups | σ(C-N) | Hyperconjugation | Stabilization of C-N bond |
| n(N) in D-π-A system | π* of acceptor group | Intramolecular Charge Transfer | Governs electronic and optical properties |
In essence, NBO analysis provides a robust theoretical foundation for understanding the electronic interactions that dictate the chemical behavior of N,N-diethylaniline and its derivatives. It clarifies the nature of the substituent effects by quantifying the charge delocalization and the stability it imparts to the molecule. researchgate.net
Electrochemical Investigations and Surface Functionalization
Anodic Oxidation Studies and Redox Mechanisms
The anodic oxidation of N,N-dialkylanilines, including N,4-diethylaniline, has been investigated to understand the reaction pathways and intermediates. utexas.edu Early studies on N,N-dimethylaniline, a close analog, at platinum electrodes revealed that oxidation leads to the formation of N,N,N′,N′-tetramethylbenzidine (TMB) and its oxidized quinoidal form as primary products. researchgate.net The oxidation process is generally understood to initiate with a one-electron transfer from the aniline (B41778) derivative to the anode, forming a cation radical. nih.gov
The stability and subsequent reactions of this cation radical are highly dependent on the reaction conditions, such as the solvent, electrolyte, and pH. In the case of N,N-dimethylaniline, the initially formed cation radical is highly reactive and undergoes further chemical reactions, preventing the observation of a corresponding reduction peak in cyclic voltammetry. tandfonline.com The mechanism can be complex, involving dimerization and other follow-up reactions. utexas.eduresearchgate.net For instance, studies on N,N-dimethylaniline have shown that the reaction pathways can be diverse, strongly influenced by the amine concentration and electrolysis time. utexas.edu
Electropolymerization of N,N-Diethylaniline and its Analogues
The electropolymerization of N,N-dialkylaniline derivatives like N,N-dimethylaniline and N,N-diethylaniline can lead to the formation of unique polymer films. tandfonline.com These polymers are characterized as "ionene polymers," which contain quaternary ammonium (B1175870) sites within their backbone. utexas.eduosti.gov
Electrochemical polymerization is typically achieved by cyclic voltammetry or controlled potential electrolysis in an acidic solution containing the monomer. researchgate.net For N,N-dimethylaniline, the anodic peak current corresponding to its oxidation decreases with successive potential scans, which is indicative of the formation of an electroinactive polymer film on the electrode surface. tandfonline.com This process involves the electro-oxidative polymerization of the monomer, resulting in a polymer film, such as poly(N,N-dimethylanilinium trifluoroacetate), being deposited on the electrode. tandfonline.com
The polymer films derived from N,N-dialkylanilines, such as poly(N,N-dimethylaniline) (PDMA), are generally electroinactive. tandfonline.com However, they possess significant ion-exchange properties due to the positively charged quaternary ammonium sites in the polymer backbone. tandfonline.comosti.gov This characteristic allows the films to strongly bind and concentrate multiply-charged anions from solutions. tandfonline.comosti.gov For example, PDMA films can incorporate anions like Fe(CN)₆³⁻ from very dilute solutions, making them potentially useful for electroanalysis. tandfonline.com
When certain redox-active anions are incorporated into the polymer film during its formation, the resulting composite film can exhibit well-defined, reversible electrochemical activity. tandfonline.com An example is a PDMA film containing tris(bathophenanthroline disulfonato)iron(II), which displays electroactivity and electrochromic properties attributable to the entrapped iron complex. tandfonline.com
The nature of the electrolyte and the pH of the solution play a crucial role in the electropolymerization process and the properties of the resulting polymer film. The polymerization is typically carried out in acidic media. researchgate.net The choice of electrolyte can influence the efficiency of the polymerization and the morphology of the film. For instance, the presence of certain surfactants like sodium dodecyl sulfate (B86663) (SDS) can significantly alter the polymerization behavior of N,N-dimethylaniline. researchgate.net
The ion-exchange character of the resulting PDMA films is notably independent of the solution's pH, a feature that distinguishes them from other conducting polymers like polyaniline, which loses its electrochemical activity at pH values above 4. tandfonline.comlew.ro This pH-independent anion-exchange capability makes these films versatile for various applications. osti.gov The fractional protonation of similar polymer films has been shown to be related to the electrolyte concentration, indicating that counterion transport is important in regulating the film's properties. nsf.gov
Electrochemical Grafting on Carbon Electrodes and Nanomaterials
Electrochemical grafting is a powerful technique for modifying the surfaces of conductive materials like carbon electrodes and nanomaterials. nih.gov For this compound, this is often achieved through the electrochemical reduction of its corresponding diazonium salt, 4-diazo-N,N-diethylaniline tetrafluoroborate. researchgate.netresearchgate.net This process forms a stable, covalently bonded organic layer on the surface. researchgate.netresearchgate.net
The grafting of 4-N,N-diethylaniline has been successfully performed on glassy carbon electrodes. researchgate.netresearchgate.net The extent of surface coverage can be controlled by varying parameters such as the concentration of the diazonium salt, the applied potential or charge during electrodeposition, and the immersion time. researchgate.net This method has also been extended to the functionalization of single-walled carbon nanotubes (SWNTs), leveraging the structural similarity between glassy carbon and SWNTs. researchgate.net The resulting modified surfaces can be further functionalized, for example, with metal or metal oxide species for applications in electrocatalysis. acs.org
Voltammetric Techniques (Cyclic Voltammetry, Square Wave Voltammetry) for Electrochemical Characterization
Voltammetric techniques are essential for studying the electrochemical behavior of this compound and its derivatives, as well as for characterizing the modified electrodes.
Cyclic Voltammetry (CV) is widely used to investigate redox mechanisms and electropolymerization processes. In the study of N,N-dimethylaniline, CV shows an irreversible anodic peak, indicating the rapid consumption of the initially formed cation radical in subsequent chemical reactions. tandfonline.com The decrease in peak current over successive scans provides evidence for the formation of a passivating polymer film on the electrode surface. tandfonline.com CV is also employed to characterize the electrochemical activity of the grafted layers. For instance, the grafted 4-N,N-diethylaniline groups on an electrode can be characterized by their electrochemical response in a suitable electrolyte solution. researchgate.net
Square Wave Voltammetry (SWV) is another powerful technique used for electrochemical characterization, offering high sensitivity and speed. maciassensors.compineresearch.com It is particularly useful for analyzing the grafted layers on electrode surfaces. researchgate.net By comparing the SWV response of a bare electrode to that of a grafted electrode, the presence and properties of the attached organic layer can be evaluated. researchgate.net SWV's ability to minimize background capacitive currents makes it advantageous for detecting low concentrations of electroactive species and for studying the kinetics of electrode processes. maciassensors.comtsijournals.com
The table below summarizes the key electrochemical techniques and their applications in the study of this compound and its analogs.
| Technique | Application | Key Findings |
| Cyclic Voltammetry (CV) | Anodic Oxidation Studies | Reveals irreversible oxidation and formation of reactive intermediates. tandfonline.com |
| Electropolymerization | Monitors film formation through decreasing peak currents. tandfonline.com | |
| Characterization of Grafted Layers | Confirms the presence and electrochemical activity of the grafted molecules. researchgate.net | |
| Square Wave Voltammetry (SWV) | Characterization of Grafted Layers | Provides sensitive detection and evaluation of the modified surface. researchgate.net |
| Kinetic Studies | Offers advantages in speed and background subtraction for mechanistic investigations. maciassensors.com |
Photochemistry and Photophysical Properties of N,4 Diethylaniline
The interaction of N,4-diethylaniline with light induces a range of complex photochemical and photophysical phenomena. These processes are central to its application in various fields, including materials science and photopolymerization.
Applications in Advanced Materials and Device Technologies
Organic Electronics and Optoelectronics
In the realm of Organic Light-Emitting Diodes (OLEDs), derivatives of N,N-diethylaniline are investigated for their potential as components in the emissive or charge-transporting layers. OLEDs are promising for display and lighting technologies due to their high efficiency, low power consumption, and flexibility. The performance of an OLED is intrinsically linked to the chemical structure of the organic materials used. While direct research on N,4-diethylaniline in OLEDs is not prominent, the broader class of aniline (B41778) derivatives plays a significant role.
N,N-diethylaniline-based donor materials have been explored for their potential in enhancing the photovoltaic properties of solar cells. In the context of Dye-Sensitized Solar Cells (DSSCs), organic dyes based on aniline derivatives can act as sensitizers, absorbing sunlight and injecting electrons into a semiconductor material to generate a current. The efficiency of these cells is highly dependent on the molecular structure of the dye.
Conducting polymers are a class of organic materials that possess electrical conductivity. Polyaniline and its derivatives are among the most studied conducting polymers. The electrical properties of these polymers can be tailored by modifying their chemical structure, for instance, through the incorporation of alkyl groups. Plasma polymerization of compounds like 2,6-diethylaniline has been used to create thin composite films with tunable electrical properties suitable for various electronic and optoelectronic devices. These films often exhibit ohmic characteristics at lower voltages and space-charge-limited conduction at higher voltages.
Nonlinear Optical (NLO) Materials Development
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to the intensity of light. This property is crucial for applications in photonics and optoelectronics, such as optical switching and frequency conversion. Organic molecules with electron donor-acceptor structures can exhibit significant NLO properties. While specific NLO studies on this compound are not widely reported, the broader family of aniline derivatives is of interest in this field.
Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons. Materials with high 2PA cross-sections are valuable for applications like 3D microfabrication, optical data storage, and bio-imaging. The molecular structure, particularly the presence of electron-donating and accepting groups connected by a π-conjugated system, strongly influences the 2PA properties. Research in this area often focuses on designing and synthesizing new organic chromophores with enhanced 2PA capabilities.
Dye Chemistry and Pigment Production
N,N-diethylaniline is a well-established intermediate in the synthesis of a variety of dyes and pigments. It serves as a precursor for both azo dyes and triphenylmethane dyes, contributing to a wide spectrum of colorants.
Its reaction with benzaldehyde (B42025), for instance, leads to the formation of brilliant green, a dye analogous to malachite green. Furthermore, condensation with formylbenzenedisulfonic acid yields Patent Blue VE, and reaction with hydroxybenzaldehyde followed by sulfonation produces Patent Blue V. Treatment with phosgene results in the synthesis of Ethyl Violet, which is structurally similar to methyl violet. These examples underscore the versatility of N,N-diethylaniline as a foundational molecule in the production of commercially important dyes.
| Dye Class | Reactant with N,N-diethylaniline | Resulting Dye |
| Triphenylmethane | Benzaldehyde | Brilliant Green |
| Triphenylmethane | Formylbenzenedisulfonic acid | Patent Blue VE |
| Triphenylmethane | Hydroxybenzaldehyde (followed by sulfonation) | Patent Blue V |
| Triphenylmethane | Phosgene | Ethyl Violet |
Triarylmethane Dyes Synthesis
This compound is a key building block in the synthesis of triarylmethane dyes. These dyes are characterized by three aryl groups attached to a central carbon atom. The synthesis often involves the condensation of an aromatic aldehyde with two equivalents of an N,N-dialkylaniline derivative, such as this compound, followed by oxidation.
One notable synthesis method involves the condensation of 3-formyl-4H-1-benzothiopyran-4-one with N,N-diethylaniline, which yields a diaryl-(4H-1-benzothiopyran-4-one-3-yl)methane. jst.go.jp This intermediate is then oxidized, for instance with lead tetraacetate, to produce a novel triarylmethane dye containing a benzothiopyran ring. jst.go.jp The incorporation of the benzothiopyran-4-one moiety in place of a phenyl group, as seen in dyes like Malachite Green, results in a significant bathochromic (red) shift of 20-30 nm in the maximum absorption wavelength (λmax). jst.go.jp The synthesis of related triarylmethane dyes like Crystal Violet and Malachite Green can be achieved through the reaction of Grignard reagents prepared from N,N-dialkylanilines with reagents like diethyl carbonate or methyl benzoate, respectively, followed by acid hydrolysis. researchgate.net
Azo Dye Synthesis and Properties
Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (–N=N–), represent the largest class of synthetic colorants. nih.gov this compound is used as a coupling component in the synthesis of these dyes. The general synthesis involves two main steps: diazotization and coupling. nih.govunb.ca In the first step, a primary aromatic amine is converted into a diazonium salt. This salt then undergoes a coupling reaction with an electron-rich substrate, such as this compound, to form the azo dye. nih.govxcchemico.com
The diethylamino group in this compound is a strong activating group, directing the electrophilic diazonium salt to the para position to form the azo linkage. The resulting dyes exhibit vivid colors, and their properties can be tuned by modifying the substituents on the aromatic rings. nih.gov The synthesis of various azo dyes derived from N,N-dialkylanilines has been extensively researched to improve properties like affinity for fibers and light fastness. researchgate.net
Photoactive Azoimine Dyes
This compound is a precursor for the synthesis of photoactive azoimine dyes, such as 4-(2-pyridylazo)-N,N-diethylaniline. nih.govresearchgate.net This type of dye can be prepared through the reaction of 2-aminopyridine with N,N-dialkyl-1,4-nitrosoaniline at room temperature. nih.gov Structural analysis confirms a trans configuration around the azo group in the solid state. nih.gov
These dyes exhibit interesting photochemical behavior. Unlike 2-phenylazopyridine, 4-(2-pyridylazo)-N,N-diethylaniline shows emission spectra at room temperature. nih.gov Its excitation spectrum differs from its absorption spectrum, a phenomenon attributed to trans-to-cis photoisomerization upon excitation. nih.gov Electrochemical studies reveal that the compound can undergo both oxidation at the diethylamino group and reduction of the azo group, indicating π-acidity. nih.gov
Table 1: Photochemical and Electrochemical Properties of 4-(2-pyridylazo)-N,N-diethylaniline
| Property | Observation | Reference |
|---|---|---|
| Configuration | Trans configuration around the azo group in solid state. | nih.gov |
| Photoluminescence | Exhibits emission spectra at room temperature. | nih.gov |
| Photoisomerization | Evidence of trans-to-cis isomerization upon photoexcitation. | nih.gov |
| Electrochemistry | Shows both oxidation of the dialkylamino substituent and reduction of the azo group. | nih.gov |
Nanostructured Dye Films for Optoelectronic Applications
Derivatives of this compound are utilized in creating nanostructured materials for optoelectronics. For example, 4-tricyanovinyl-N,N-diethylaniline (TCVA) can be prepared and deposited as nanocrystalline thin films using thermal evaporation. researchgate.net These films, with crystallite sizes ranging from 45-75 nm, have potential applications in various optoelectronic devices. researchgate.net
The structural and electrical properties of these films can be modified by external stimuli. For instance, UV irradiation can induce a transformation from a nanocrystalline to an amorphous structure, leading to increased disorder within the film. researchgate.net This change in microstructure can influence the material's electrical conductivity, which is a key parameter for optoelectronic applications. researchgate.net The study of such nanostructured thin films is part of a broader effort to develop materials with tunable properties for advanced electronic and optical devices. taylorfrancis.com
Polymer Science and Resin Curing
This compound and its analogs play a significant role in polymer science, primarily as accelerators or promoters in the curing of thermosetting resins.
Promoters in Polyester (B1180765) and Vinyl Ester Resins Curing
Unsaturated polyester resins (UPR) and vinyl ester resins (VER) are widely used in composite materials. Their curing process, which involves the cross-linking of polymer chains, is typically initiated by peroxides. nih.gov To achieve curing at ambient temperatures, this process requires the addition of accelerators or promoters. Tertiary aromatic amines, including this compound, are effective as co-accelerators, particularly in systems initiated by benzoyl peroxide (BPO) or in conjunction with cobalt accelerators for methyl ethyl ketone peroxide (MEKP) systems. nih.govinterplastic.compergan.com
In the curing of vinyl ester resins, this compound is often used as a co-accelerator alongside a cobalt compound and an MEKP initiator. nih.gov The amine promoter helps to generate the necessary heat to initiate the accelerating activity of the cobalt on the peroxide, enabling efficient curing at room temperature. pergan.com The concentration of the amine promoter is a critical factor; for instance, studies on similar systems with N,N-dimethyl-p-toluidine have shown that an optimal concentration exists to maximize the glass transition temperature (Tg), which is an indicator of the extent of cure. google.com The choice and concentration of the promoter system can be adjusted to control the gel time and curing time of the resin. pergan.com
Table 2: Typical Curing System for Vinyl Ester Resin
| Component | Function | Example Compound | Reference |
|---|---|---|---|
| Resin | Polymer Matrix | Bisphenol-A based vinyl ester | nih.govinterplastic.com |
| Initiator | Starts the polymerization | Methyl Ethyl Ketone Peroxide (MEKP) | nih.govinterplastic.com |
| Accelerator | Speeds up initiator decomposition | Cobalt Octoate | nih.govinterplastic.com |
| Co-accelerator | Works with the accelerator | N,N-diethylaniline | nih.gov |
Specialty Polymers and Their Properties
N,N-dialkylanilines can be incorporated into polymer structures to create specialty polymers with unique functionalities. For example, polymers end-functionalized with N,N-dimethylaniline, a close analog of this compound, have been synthesized using atom transfer radical polymerization (ATRP). researchgate.net These functional polymers can then act as macroinitiators for subsequent polymerization steps.
For instance, an N,N-dimethylaniline functional polystyrene can be used in photoinduced block copolymerization. researchgate.net Upon photoexcitation in the presence of a sensitizer (B1316253) like benzophenone, macroradicals are generated via hydrogen abstraction from the amino end groups. These macroradicals can then initiate the polymerization of a second monomer, such as methyl methacrylate, to form a block copolymer. researchgate.net This approach allows for the synthesis of well-defined polymer architectures with tailored properties.
Monomers in Polymer Synthesis
This compound, a substituted aromatic amine, serves as a monomer for the synthesis of specialized polymers. Its unique structure, featuring ethyl groups on both the nitrogen atom and in the para position of the aniline ring, influences the polymerization process and the ultimate properties of the resulting polymer, a derivative of polyaniline (PANI). The functionalization of PANI is a key strategy to enhance properties like solubility, which is a significant drawback for the parent polymer, often limiting its processability and applications. rsc.orgresearchgate.net
The polymerization of aniline and its derivatives is typically achieved through chemical or electrochemical oxidative methods. researchgate.net In these processes, monomer units are coupled to form a conjugated polymer chain. The presence of substituents on the aniline monomer, such as the N-ethyl and 4-ethyl groups in this compound, has a profound impact on the polymer's characteristics. rsc.orgrsc.org
Influence of Substituents on Polymerization and Properties:
N-ethyl group: Substitution on the nitrogen atom generally increases the solubility of the resulting polymer in common organic solvents. rsc.org This enhanced solubility is advantageous for creating polymer films and coatings for applications like chemical sensors. rsc.orgrsc.org However, N-alkylation can also introduce steric hindrance that may affect the polymerization rate and the final molecular weight of the polymer. researchgate.net
4-ethyl group: The substituent at the para-position (position 4) of the aniline ring dictates the regiochemistry of the polymerization. It ensures that the monomer units link exclusively in a "head-to-tail" fashion. This controlled coupling prevents branching and cross-linking that can occur with unsubstituted aniline, leading to a more defined, linear polymer structure. The nature of the substituent, whether it is an electron-donating or electron-withdrawing group, also determines the growth of the polymer chain and the structure of the resulting conjugated polymer. researchgate.net Alkyl groups are electron-donating, which can affect the electronic properties of the polymer.
Research Findings on Substituted Polyanilines:
While specific research focusing exclusively on the polymerization of this compound is limited, extensive studies on other alkyl-substituted anilines provide insight into its expected behavior. Research has shown that the incorporation of alkyl groups into the polyaniline structure is an effective method for improving solubility. rsc.org The resulting polymers often exhibit distinct electrochemical and optical properties compared to unsubstituted PANI, which can be tailored by the nature and position of the substituent. researchgate.net These substituted polymers are investigated for a range of applications, including sensors, anti-corrosion coatings, and electrochromic devices. rsc.orgresearchgate.net
The table below summarizes the general effects of N- and C-alkylation on the properties of polyaniline, which provides an expected profile for poly(this compound).
Table 1. Expected Properties of Poly(this compound) in Comparison to Unsubstituted Polyaniline
| Property | Unsubstituted Polyaniline (PANI) | Expected Properties of Poly(this compound) | Rationale for Expected Properties |
|---|---|---|---|
| Solubility | Generally insoluble in common organic solvents rsc.org | Higher solubility in solvents like NMP, DMF, etc. rsc.org | The N-ethyl and 4-ethyl groups increase the steric barrier between polymer chains, weakening interchain interactions. researchgate.net |
| Conductivity | High (doped state, up to 10 S/cm) researchgate.net | Lower | Steric hindrance from ethyl groups can disrupt the planarity of the polymer backbone, reducing π-orbital overlap and charge carrier mobility. |
| Processability | Poor | Good | Enhanced solubility allows for solution-based processing techniques like spin-coating to form thin films. rsc.orgrsc.org |
| Structure | Can have branching/defects | Linear head-to-tail structure | The 4-ethyl group blocks para-coupling, enforcing a regular, linear chain structure. |
Role in Catalysis and Chemical Reactivity
Catalytic Activity in Organic Reactions
N,4-diethylaniline is a versatile compound that participates in and catalyzes various organic reactions. It is utilized as a reaction catalyst in the production of other chemicals. For instance, it can act as a promoter or accelerator in the curing of unsaturated polyester (B1180765) resins at ambient temperatures. nouryon.com In this process, it facilitates the radical formation from an organic peroxide, which is necessary to initiate the polymerization reaction. nouryon.com
The compound also plays a role in more complex catalytic systems. For example, it is a component in the synthesis of Schiff-base ligand-based metallic complexes, which are noted for their exceptional catalytic activity across a wide range of compounds. researchgate.net Furthermore, this compound and its derivatives are involved in photocatalytic organic reactions. For example, BiVO4 has been used as a photocatalyst for the functionalization of N,N-dimethylanilines under visible light. mdpi.com
While N,N-diethylaniline itself can act as a catalyst, it is also a precursor to other catalytic species. For instance, it is used in the preparation of diethylaniline borane (B79455) (DEANB), a complex employed as a reducing agent in organic synthesis. xcchemico.comottokemi.com
Reaction Kinetics and Mechanisms in Catalyzed Systems
In polymerization reactions, such as the curing of polyester resins, N,N-diethylaniline acts as an accelerator. The mechanism involves the amine facilitating the decomposition of an organic peroxide to generate free radicals, which then initiate the polymerization chain reaction. nouryon.com The rate of this process is dependent on the concentrations of both the amine and the peroxide.
The oxidation of tertiary amines like N,N-diethylaniline can proceed through various pathways. For the related compound N,N-dimethylaniline, oxidation with benzoyl peroxide has been shown to have complex kinetics. cdnsciencepub.com The proposed mechanism involves the initial formation of a quaternary hydroxylamine (B1172632) derivative which then decomposes to produce radical products. cdnsciencepub.com A key feature is the potential for dealkylation of the tertiary amine. cdnsciencepub.com Furthermore, para-coupling reactions can occur, leading to the formation of benzidine (B372746) derivatives. cdnsciencepub.com The study of N,N-dimethylaniline cation radicals has also highlighted the facility of proton-transfer reactions in these systems. acs.org
In photocatalytic systems using catalysts like BiVO4, the mechanism for the functionalization of N,N-dimethylanilines involves the generation of radical species. mdpi.com Upon visible light irradiation, the photocatalyst generates an electron-hole pair. The hole can oxidize the aniline (B41778) derivative, while the electron can reduce an oxygen molecule to a superoxide (B77818) radical anion. mdpi.com This initiates a cascade of radical reactions leading to the final product. mdpi.com
Use as Acid-Absorbing Bases
N,N-diethylaniline, along with its counterpart N,N-dimethylaniline, is employed as an acid-absorbing base, often referred to as a "scavenger" base, in organic synthesis. wikipedia.orgwikipedia.org These tertiary amines can neutralize acidic byproducts generated during a reaction without participating as a nucleophile. noaa.govwikipedia.org This is particularly useful in reactions where the presence of acid would otherwise hinder the reaction or lead to unwanted side products.
An advantage of using N,N-diethylaniline over N,N-dimethylaniline is that the resulting salt, [C6H5NEt2H]Cl, is non-hygroscopic, in contrast to the hygroscopic nature of [C6H5NMe2H]Cl. wikipedia.org This property can simplify the workup and purification of the reaction products.
The non-nucleophilic nature of N,N-diethylaniline is attributed to the steric hindrance provided by the two ethyl groups on the nitrogen atom. wikipedia.org While the lone pair of electrons on the nitrogen is available to accept a proton (acting as a base), the bulky ethyl groups impede the nitrogen from attacking an electrophilic carbon center (acting as a nucleophile). wikipedia.orgmasterorganicchemistry.com This characteristic is crucial in reactions like acylations, where a base is needed to neutralize the generated acid, but nucleophilic attack by the base on the acylating agent would be an undesirable side reaction. researchgate.net
Involvement in Reducing Agent Preparation (e.g., Diethylaniline Borane)
N,N-diethylaniline is a key component in the preparation of the reducing agent N,N-diethylaniline borane (DEANB). ottokemi.comcolab.ws This amine-borane complex is a stable and commercially available reagent used for the reduction of various functional groups in organic synthesis. colab.ws
DEANB is utilized for the reduction of aldehydes, ketones, carboxylic acids, tertiary amides, and lactams, typically providing excellent yields. colab.ws It is also effective in reducing Schiff bases to their corresponding amines and can be used for the hydroboration of alkenes. colab.ws
The preparation of DEANB can be achieved by reacting N,N-diethylaniline with a source of borane, such as borane-dimethyl sulfide (B99878) complex. google.com In some applications, DEANB is generated in situ. For example, it can be prepared from sodium borohydride, N,N-diethylaniline, and dimethyl sulfate (B86663). researchgate.net This in situ generation offers advantages in terms of cost and the stability of the starting materials, making it suitable for large-scale industrial processes. researchgate.net
DEANB has been found to be a more practical, safer, and higher-quality borane source compared to other conventional reagents like borane-THF and borane-DMS for certain applications, such as the enantioselective reduction of ketones. acs.org It is a reactant for various transformations, including the diastereoselective reduction of prochiral enone intermediates and the borylation of aryl halides. sigmaaldrich.com
Interactions Within Biological and Biochemical Systems
Pharmaceutical Intermediate Synthesis and Drug Development
N,4-diethylaniline serves as a foundational chemical intermediate in the synthesis of a range of organic compounds, including those with potential pharmaceutical applications. ontosight.aiontosight.ai Its structural framework is a component in the development of more complex molecules. For instance, it is used in the preparation of various dyes and can be a precursor in the synthesis of certain medications. ontosight.aiontosight.ai The compound's utility extends to the synthesis of carbamate (B1207046) derivatives which may possess biological activity. ontosight.ai
Derivatives of this compound are also significant in pharmaceutical research. For example, 4-Amino-N,N-diethylaniline sulfate (B86663) is utilized as an intermediate in the synthesis of specific medications that require an aromatic amine structure. ontosight.ai Similarly, 4,4'-Carbonimidoylbis(N,N-diethylaniline) acetate (B1210297) is an intermediate in the synthesis of pharmaceuticals and other organic compounds. ontosight.ai The diethylamino group is a feature in some compounds screened for biological activities relevant to drug discovery. ontosight.ai
Table 1: this compound and its Derivatives in Pharmaceutical Synthesis
| Compound/Derivative | Role in Synthesis | Potential Application |
|---|---|---|
| This compound | Intermediate | Dyes, Pharmaceuticals ontosight.aixcchemico.commit-ivy.com |
| 4-Diazo-N,N-diethylaniline chloride | Intermediate | Azo dyes, Pigments, Pharmaceuticals, Agrochemicals ontosight.ai |
| 4-Amino-N,N-diethylaniline sulfate | Intermediate | Medications with aromatic amines ontosight.ai |
| 4,4'-Carbonimidoylbis(N,N-diethylaniline) acetate | Intermediate | Carbamate derivatives with biological activity ontosight.ai |
| 4-(aminomethyl)-N,N-diethylaniline | Intermediate | Dyes, Pigments, Pharmaceuticals |
Potential Biological Activity and Interactions with Biomolecules
The biological activity of this compound and its derivatives is an area of active investigation. As a tertiary amine, it can function as a nucleophile in chemical reactions and may interact with enzymes and proteins, thereby influencing their function. The diethylamino group can enhance a compound's solubility and reactivity, which in turn affects its interaction with biological targets.
Studies have explored the interaction of this compound derivatives with biomolecules. For example, some derivatives have been investigated for their binding affinity with biological targets like receptors or enzymes through molecular docking and spectroscopic methods. smolecule.com Research on certain copper(II) complexes containing a 4-(diethylamino)salicylaldehyde (B93021) moiety has examined their interactions with DNA and proteins. nih.gov Furthermore, vanadium(V) complexes with hydrazone-type ligands have shown moderate interactions with calf thymus DNA and human serum albumin. bohrium.com
Biochemical Research Applications (e.g., Probes)
In the realm of biochemical research, this compound and its derivatives have found utility in various applications, including as probes. ontosight.ai 4-Amino-N,N-diethylaniline has been used as a reference probe to study rapid chlorination rate constants. ottokemi.com
A derivative, N,N-dimethyl(4-pyren-1-ylphenyl)amine, has been demonstrated as a potential biochemical sensor for assessing the microenvironmental dielectric properties within the active site of enzymes like acetylcholinesterase. rsc.org Additionally, certain 4-styryl-N,N-diethylaniline derivatives are being explored as fluorescent labels for biomolecules. nih.gov
Studies on Metabolism Pathways (e.g., N-demethylation, N-oxidation, ring hydroxylation)
The metabolism of N,N-dialkylanilines, including compounds structurally similar to this compound, has been studied in various biological systems. The primary metabolic pathways for N,N-dimethylaniline, a related compound, are N-demethylation, N-oxidation, and ring hydroxylation. iarc.frnih.govinchem.org
N-demethylation and N-oxidation: In rat liver microsomes, N,N-diethylaniline undergoes N-dealkylation. N-oxidation has also been observed. nih.gov For N,N-dimethylaniline, these are major metabolic routes, leading to the formation of metabolites like N-methylaniline, aniline (B41778), and N,N-dimethylaniline N-oxide. iarc.frnih.gov The flavin-containing mono-oxygenases are primarily responsible for N-oxidation, while cytochromes P450 catalyze N-demethylation. iarc.fr
Ring Hydroxylation: This is generally a minor metabolic pathway for N,N-dimethylaniline, resulting in products such as N,N-dimethyl-4-aminophenol. iarc.frnih.gov Ring hydroxylation to form metabolites like 4-aminophenol (B1666318) could involve an electrophilic arene/oxide that can bind to macromolecules. epa.gov
In isolated rat hepatocytes, the metabolism of N,N-dimethylaniline produces N-methylaniline, aniline, and N,N-dimethylaniline N-oxide. A novel N-glucuronide conjugate of N-methylaniline has also been identified as a significant metabolite. nih.gov
Antibacterial and Antimicrobial Activity Studies
Research has been conducted on the antibacterial and antimicrobial properties of various derivatives of this compound.
A Schiff base compound, N'-(4-(diethylamino)-2-hydroxybenzylidene)isonicotinohydrazide, has shown significant antimicrobial and antifungal activity. It has demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The antimicrobial action is thought to stem from the compound's ability to disrupt microbial cell membranes and inhibit key enzymes.
Other research has focused on metal chelates and Schiff bases derived from 4-(diethylamino)salicylaldehyde. Diorganotin complexes of a Schiff base derived from 4-(diethylamino)salicylaldehyde and L-tyrosine exhibited moderate to good antimicrobial activity. researchgate.net Similarly, metal chelates of 5-(4-N,N-diethylamino sulfonyl phenyl azo)-8-hydroxyquinoline have been shown to be effective antifungal agents. scispace.com
Table 2: Antimicrobial Activity of this compound Derivatives
| Derivative | Type of Activity | Target Organisms/Strains | Reference |
|---|---|---|---|
| N'-(4-(diethylamino)-2-hydroxybenzylidene)isonicotinohydrazide | Antibacterial, Antifungal | Staphylococcus aureus, Escherichia coli | |
| Diorganotin complexes of Schiff base from 4-(diethylamino)salicylaldehyde and L-tyrosine | Antimicrobial | General | researchgate.net |
| Metal chelates of 5-(4-N,N-diethylamino sulfonyl phenyl azo)-8-hydroxyquinoline | Antifungal | Various fungi | scispace.com |
| 3-chloro-4-(4-(diethylamino)-2-hydroxyphenyl)-1-(substitutedphenyl)-azetidin-2-one | Antibacterial, Antifungal | Gram +ve and Gram -ve bacteria | ajrconline.org |
| 4,4'-methylenebis(2,6-diethylaniline) (MDEA) derivatives | Antibacterial | E. coli, Streptococcus | journalgrid.com |
Research into Neurodegenerative Diseases (e.g., Amyloid-beta aggregation modulators)
While direct research on this compound as a modulator of amyloid-beta aggregation is not extensively detailed in the provided context, related research on similar structures offers some insights. Investigations into compounds with structural similarities to 4-[Bis(4-methoxyphenyl)methyl]-N,N-diethylaniline suggest that modifications to the aniline structure could potentially enhance neuroprotective properties. smolecule.com
Derivatives of this compound, specifically 4-tricyanovinyl-N,N-diethylaniline, are noted for their unique optical and electrical properties, making them suitable for applications in organic electronics. ontosight.ai Although not directly related to neurodegenerative disease modulation, this highlights the versatility of this compound derivatives in different scientific fields.
Environmental Chemistry and Degradation Research
Persistence and Bioconcentration Studies in Aquatic Environments
N,N-diethylaniline is recognized for its potential to cause long-term adverse effects in the aquatic environment. alphachemika.cocdhfinechemical.com Its persistence and potential for bioaccumulation are key areas of environmental research. The substance is considered toxic to aquatic life with long-lasting effects. alphachemika.cocdhfinechemical.com
Studies on the bioconcentration of N,N-diethylaniline in fish have yielded varying results depending on the exposure concentration. For carp (B13450389) exposed to 0.2 mg/L of N,N-diethylaniline over an 8-week period, Bioconcentration Factor (BCF) values ranged from 44 to 161. nih.gov When the exposure concentration was lowered to 0.02 mg/L, the measured BCF values for carp were between 17 and 125. nih.gov According to a standard classification scheme, this range of BCF values suggests that the potential for bioconcentration in aquatic organisms is low to high. nih.gov The compound is expected to adsorb to suspended solids and sediment if released into water, based on its estimated soil adsorption coefficient (Koc). nih.gov
While specific half-life data for N,N-diethylaniline in aquatic environments is limited, data for the structurally related compound 4-(Diethylamino)azobenzene indicates persistence. Its estimated half-life in water is 60 days, and in sediment, it is estimated to be approximately 542 days, suggesting that analogous compounds are persistent in aquatic systems. europa.eu
Table 1: Bioconcentration of N,N-diethylaniline in Carp
| Exposure Concentration (mg/L) | Exposure Duration | Bioconcentration Factor (BCF) Range | Bioaccumulation Potential |
|---|---|---|---|
| 0.2 | 8 weeks | 44 - 161 | Low to High |
| 0.02 | 8 weeks | 17 - 125 | Low to High |
Data sourced from Chemicals Inspection and Testing Institute, Japan. nih.gov
Biotransformation and Biodegradation Pathways
The biodegradation of N,N-diethylaniline is highly dependent on environmental conditions, particularly the presence of oxygen. Research has demonstrated that the compound undergoes aerobic biodegradation. nih.gov Laboratory microcosm experiments designed to simulate biosparging in a contaminated aquifer showed a first-order kinetic constant for aerobic biodegradation of 0.037 per day. nih.govresearchgate.net This finding was consistent with field-scale observations, where a transport and reaction model of the aquifer yielded a best-fitting degradation constant of 0.020 per day. nih.govresearchgate.net
In contrast, under anaerobic conditions, N,N-diethylaniline shows significant recalcitrance. nih.gov Microcosm experiments simulating an anaerobic aquifer environment showed no significant degradation, confirming its persistence in the absence of oxygen. nih.govresearchgate.net General studies on the biotransformation of aromatic amines suggest that metabolic pathways involve two main phases. mhmedical.com Phase I reactions, such as oxidation and N-dealkylation, are typically mediated by cytochrome P450 monooxygenases. uomus.edu.iqwur.nl These reactions introduce or expose functional groups. Phase II reactions then involve conjugation with endogenous molecules to increase water solubility and facilitate excretion. mhmedical.comwur.nl For tertiary aromatic amines like N,N-diethylaniline, metabolic routes can include N-dealkylation and N-oxidation. uomus.edu.iq
Table 2: Biodegradation Constants for N,N-diethylaniline
| Condition | Method | First-Order Kinetic Constant (d⁻¹) |
|---|---|---|
| Aerobic | Laboratory Microcosm | 0.037 ± 0.004 |
| Aerobic | Field-Scale Model | 0.020 |
| Anaerobic | Laboratory Microcosm | No Significant Degradation |
Data sourced from Franzetti et al. (2010). nih.govresearchgate.net
Recalcitrant Degradant Studies
While specific studies on the recalcitrant degradants of N,N-diethylaniline are not widely available, research on structurally similar compounds provides insight into potential persistent transformation products. The biodegradation of substituted anilines can be slow and may lead to the formation of intermediate metabolites that are more persistent than the parent compound.
For instance, studies on the related compound N,N-dimethylaniline have identified its derivative, 2,4-dimethylaniline, as a recalcitrant degradant of the pesticide amitraz. chemicalbook.comataman-chemicals.comatamanchemicals.com This suggests that the aniline (B41778) ring structure, particularly when substituted, can be resistant to complete mineralization. The biodegradation of halogenated anilines has also been shown to be a slow process, with the potential for accumulation of intermediate products. epa.gov The biotransformation of aromatic amines can involve N-acetylation, which sometimes decreases the water solubility of the xenobiotic, potentially hindering its complete degradation. mhmedical.comwur.nl Therefore, it is plausible that the environmental degradation of N,N-diethylaniline could lead to the formation of hydroxylated or N-dealkylated intermediates that may exhibit recalcitrance, particularly under anaerobic conditions where the initial oxidative steps are limited. nih.gov
Historical Academic Context and Evolution of Research
Early Synthesis and Characterization Methods
The initial synthesis of N-alkylanilines dates back to the mid-19th century, a period of burgeoning development in organic chemistry. A notable early example, analogous to the preparation of N,4-diethylaniline, was the synthesis of N,N-dimethylaniline by August Wilhelm von Hofmann in 1850. Hofmann achieved this by heating aniline (B41778) with iodomethane. wikipedia.org Early methods for producing this compound followed similar principles of N-alkylation, typically involving the reaction of aniline with an ethylating agent.
One of the foundational methods for the synthesis of N-alkylanilines was the nucleophilic substitution reaction of aniline with ethyl halides, such as ethyl bromide or ethyl chloride, often conducted under basic conditions. These early laboratory-scale syntheses were instrumental in exploring the reactivity of aromatic amines and laid the groundwork for future industrial processes.
The characterization of newly synthesized compounds in the 19th and early 20th centuries relied on a limited set of techniques compared to modern standards. For this compound, early characterization would have primarily involved:
Elemental Analysis: Determining the empirical formula by measuring the percentage composition of carbon, hydrogen, and nitrogen.
Melting and Boiling Point Determination: Measuring the physical constants of the compound and its derivatives to assess purity and for identification purposes. For instance, the melting point of crystalline derivatives, such as the hydrochloride salt, would have been a key characterization parameter.
Classical Chemical Tests: Qualitative tests to identify the functional groups present. For an aromatic tertiary amine like this compound, this would include tests for the aromatic ring and the absence of N-H bonds.
Table 1: Comparison of Early and Modern Synthesis and Characterization Methods for this compound
| Aspect | Early Methods (19th - early 20th Century) | Modern Methods |
| Synthesis | Heating aniline with ethyl halides (e.g., ethyl iodide). | Direct amination of aniline derivatives, catalytic alkylation with ethanol (B145695). |
| Characterization | Elemental analysis, melting/boiling point, classical chemical tests. | Spectroscopy (NMR, IR, MS), Chromatography (GC, HPLC), X-ray crystallography. |
Evolution of Industrial Production Processes
The industrial production of this compound has evolved significantly from early batch processes to more efficient continuous flow methods. Initially, industrial synthesis mirrored the laboratory methods, relying on the alkylation of aniline with ethylating agents in large reactors. These early processes were often inefficient, with lower yields and the production of significant waste.
A key development in the industrial production was the move towards catalytic processes. The use of catalysts allowed for reactions to be carried out under less harsh conditions and with greater selectivity, reducing the formation of by-products. For instance, the alkylation of aniline with ethanol over a suitable catalyst became a more economical and environmentally friendly alternative to the use of ethyl halides.
Modern industrial production of N-alkylanilines, including this compound, often employs continuous flow reactors. These systems offer several advantages over traditional batch reactors, including improved heat and mass transfer, better process control, and enhanced safety. A contemporary industrial process might involve pumping aniline and an ethylating agent through a heated reactor containing a solid catalyst.
Furthermore, methods for the preparation of this compound from its hydrochloride salt have been developed for industrial applications. One such method involves reacting N,N-diethylaniline hydrochloride with ammonia (B1221849) under anhydrous conditions to produce this compound with high yield and purity. google.com This process is advantageous as it is environmentally friendly, efficient, and suitable for large-scale production. google.com
Table 2: Evolution of Industrial Production of this compound
| Era | Production Method | Key Features |
| Early Industrial | Batch alkylation with ethyl halides. | High temperatures and pressures, lower yields, significant by-product formation. |
| Mid-20th Century | Catalytic batch processes with ethanol. | Use of catalysts for improved efficiency and selectivity, more economical. |
| Modern Industrial | Continuous flow reactors, preparation from hydrochloride salt. | High efficiency, improved safety, better process control, environmentally conscious. google.com |
Historical Development of Analytical and Spectroscopic Techniques Applied to N,N-Diethylaniline
The methods for analyzing this compound and related aromatic amines have undergone a profound transformation, moving from basic chemical and physical tests to sophisticated instrumental techniques.
In the early days, the analysis and identification of this compound would have been based on its physical properties like boiling point, refractive index, and density, along with classical "wet" chemical methods. nih.gov These methods provided fundamental but often imprecise information.
The mid-20th century saw the advent of spectroscopic techniques, which revolutionized chemical analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy: This was one of the first instrumental techniques used to study aromatic compounds like this compound. The UV spectrum could be used for qualitative identification and quantitative analysis based on the absorption of light by the aromatic ring.
Infrared (IR) Spectroscopy: The development of IR spectroscopy allowed for the identification of functional groups within a molecule. For this compound, IR spectroscopy would clearly show the absence of N-H stretching vibrations, confirming its tertiary amine nature, and display characteristic absorptions for the aromatic ring and the ethyl groups.
The latter half of the 20th century brought even more powerful analytical tools:
Gas Chromatography (GC): The development of GC provided a method for separating and quantifying volatile compounds like this compound with high precision. iarc.fr
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy have become indispensable for the structural elucidation of organic molecules. For this compound, NMR provides detailed information about the number and connectivity of protons and carbon atoms, allowing for unambiguous structure confirmation. nih.gov
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a molecule, serving as a powerful tool for identification and structural analysis.
The evolution of these techniques has enabled a much deeper understanding of the chemical properties and purity of this compound.
Significance in the Development of Dye Chemistry
This compound, along with its close relative N,N-dimethylaniline, has been a cornerstone in the development of synthetic dyes. The introduction of synthetic dyes in the mid-19th century, starting with William Henry Perkin's synthesis of Mauveine in 1856, marked a turning point in the textile and chemical industries. unb.ca
N-alkylanilines like this compound are crucial intermediates in the production of a wide array of dyes, particularly triarylmethane and azo dyes.
Triarylmethane Dyes: this compound is a key precursor for several important triarylmethane dyes. For example, its condensation with benzaldehyde (B42025) yields Brilliant Green, and with hydroxybenzaldehyde followed by sulfonation, it produces Patent Blue V. wikipedia.org These dyes are known for their vibrant colors and were historically significant in expanding the palette available to the textile industry.
Azo Dyes: The development of azo dyes, which contain the -N=N- functional group, also relied heavily on N-alkylanilines as coupling components. solubilityofthings.comiipseries.org The diazotization of an aromatic amine followed by coupling with an electron-rich aromatic compound like this compound leads to the formation of a wide variety of colored compounds. The presence of the diethylamino group, an electron-donating group, activates the aromatic ring, facilitating the coupling reaction and influencing the final color of the dye.
The ability to synthesize a vast range of colors by varying the diazo and coupling components revolutionized the dye industry, making vibrant and long-lasting colors accessible for the first time. The commercial availability and reactivity of this compound made it a valuable building block for this new era of chemical innovation. unb.ca
Q & A
Q. What are the recommended synthetic routes for N,4-diethylaniline in academic laboratories?
this compound can be synthesized via reductive N-alkylation using carboxylic acids and borazane under mild conditions. This method involves reacting a primary or secondary amine (e.g., 4-ethylaniline) with ethyl groups in the presence of a reducing agent, ensuring controlled temperature (20–80°C) and inert atmosphere to prevent oxidation. Reaction progress is monitored via TLC or GC-MS, with purification by column chromatography using silica gel and non-polar solvents .
Q. What spectroscopic methods are most effective for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR identify substituent patterns (e.g., ethyl groups at N and para positions). Aromatic protons appear as a triplet in the 6.5–7.5 ppm range, while N-ethyl groups show signals near 1.2 ppm (CH) and 3.4 ppm (CH) .
- UV-Vis Spectroscopy : Useful for studying electronic transitions; this compound exhibits absorption maxima near 280–320 nm due to π→π* transitions in the aromatic ring .
- FT-IR : Peaks at ~1600 cm (C=C stretching) and ~1250 cm (C-N stretching) confirm structural features .
Q. What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to minimize inhalation of vapors, as the compound may cause respiratory irritation.
- Storage : Keep in airtight containers away from oxidizers and acids at temperatures below 25°C .
Advanced Research Questions
Q. How can this compound be applied in electrochemical surface modification studies?
this compound is grafted onto carbon electrodes via electrochemical reduction of aryl diazonium salts in acetonitrile. This forms stable C-C bonds, creating a modified surface layer. Stability testing involves polarizing the electrode at extreme potentials (e.g., ±2 V) in aqueous media and monitoring changes via cyclic voltammetry or electrochemical impedance spectroscopy. The grafted layer inhibits redox probes like ferrocene, and its degradation under harsh conditions can be quantified .
Q. How should researchers resolve contradictions in dipole moment data for N,N-diethylaniline derivatives?
Discrepancies arise from solvent effects and measurement techniques. For example, dielectric relaxation studies in cyclohexane at 25°C report dipole moments of ~1.8 D, while gas-phase measurements may differ. To resolve conflicts:
Q. What methodological considerations are essential for integrating this compound into enzymatic assays?
In glucose oxidase-peroxidase assays, this compound acts as a chromogen. Optimize:
- pH : Maintain near-neutral conditions (pH 7) to stabilize enzyme activity.
- Reaction Time : 10-minute incubation at room temperature ensures complete oxidative coupling with 4-aminoantipyrine.
- Sensitivity : Use microvolumes (e.g., 20 µL serum) and measure absorbance at 553 nm for linear detection up to 10 g/L glucose .
Q. How does this compound behave under extreme electrochemical potentials, and how is this stability tested?
Under polarization (e.g., ±2 V in 0.1 M HSO), grafted this compound layers degrade via desorption during H or O evolution. Stability is assessed by:
- Cyclic Voltammetry : Monitor reappearance of redox probe signals (e.g., Fe(CN)).
- XPS Analysis : Detect residual carbon-bonded aryl groups post-polarization.
- Impedance Spectroscopy : Track changes in charge transfer resistance to evaluate layer integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
